4-chloro-N-(2,3-dimethylcyclohexyl)benzamide
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Overview
Description
4-chloro-N-(2,3-dimethylcyclohexyl)benzamide: is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound features a benzamide core substituted with a 4-chloro group and a 2,3-dimethylcyclohexyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2,3-dimethylcyclohexyl)benzamide typically involves the condensation of 4-chlorobenzoic acid with 2,3-dimethylcyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or using a catalyst like zirconium tetrachloride (ZrCl4) under ultrasonic irradiation . The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-chloro-N-(2,3-dimethylcyclohexyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: 4-chlorobenzoic acid derivatives.
Reduction: 4-chloro-N-(2,3-dimethylcyclohexyl)amine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-chloro-N-(2,3-dimethylcyclohexyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities. It is also used in the development of new therapeutic agents targeting specific molecular pathways .
Industry: The compound finds applications in the production of agrochemicals and as an additive in the formulation of specialty chemicals. Its unique structure allows for the modification of physical properties in polymer and material science .
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,3-dimethylcyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail .
Comparison with Similar Compounds
- 4-chloro-N-cyclohexylbenzamide
- 3,4-dichloro-N-(2-dimethylamino-cyclohexyl)-N-methylbenzamide
- 4-chlorobenzamide
Comparison: Compared to 4-chloro-N-cyclohexylbenzamide, 4-chloro-N-(2,3-dimethylcyclohexyl)benzamide has additional methyl groups on the cyclohexyl ring, which can influence its steric and electronic properties . This difference can affect the compound’s reactivity and interaction with biological targets. The presence of the 2,3-dimethyl groups may also enhance the compound’s lipophilicity, potentially improving its bioavailability .
Properties
Molecular Formula |
C15H20ClNO |
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Molecular Weight |
265.78 g/mol |
IUPAC Name |
4-chloro-N-(2,3-dimethylcyclohexyl)benzamide |
InChI |
InChI=1S/C15H20ClNO/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(16)9-7-12/h6-11,14H,3-5H2,1-2H3,(H,17,18) |
InChI Key |
QEHJUPGOGGULER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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